molecular formula C6H6FNO2 B3042125 5-Fluoro-2-methoxypyridin-4-ol CAS No. 51173-14-9

5-Fluoro-2-methoxypyridin-4-ol

Cat. No. B3042125
CAS RN: 51173-14-9
M. Wt: 143.12 g/mol
InChI Key: OJCLMTIPKJDNHG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridin-4-ol is a chemical compound with the molecular formula C6H6FNO2 . It is also known by the IUPAC name 5-fluoro-2-methoxy-4-pyridinol .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxypyridin-4-ol is represented by the InChI code 1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxypyridin-4-ol has a molecular weight of 143.12 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Nucleoside Analogues Synthesis : 5-Fluoro-2-methoxypyridine, a related compound, has been used in the synthesis of various nucleoside analogues. These compounds have potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral drugs (Nesnow & Heidelberger, 1973).

  • Biochemical Modification of Anticancer Drugs : Research has focused on the biochemical modification of 5-fluorouracil, a related compound, to enhance its therapeutic effectiveness in the treatment of various cancers. These modifications aim to improve the drug's cytotoxicity and reduce associated toxicities (Malet-Martino & Martino, 2002).

  • Role in Enhancing Antitumor Activity : 5-Chloro-2,4-dihydroxypyridine (CDHP), a compound structurally similar to 5-Fluoro-2-methoxypyridin-4-ol, has been found to enhance the antitumor activity of fluoropyrimidines by inhibiting their degradation in tumors (Takechi et al., 2002).

  • Antibacterial Activity : Derivatives of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid, structurally related to 5-Fluoro-2-methoxypyridin-4-ol, have shown moderate whole cell antibacterial activity, suggesting potential applications in developing new antibacterial agents (Hansen et al., 2005).

  • Neuroreceptor Imaging : Analogues of 5-Fluoro-2-methoxypyridin-4-ol have been used in the synthesis of PET tracers for serotonin 5-HT1A receptors, which are important for studying neuropsychiatric disorders (García et al., 2014).

  • Wastewater Treatment : A study using electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine demonstrated its effectiveness in removing contaminants, highlighting potential applications in environmental science (Zhang et al., 2016).

Safety and Hazards

The safety information for 5-Fluoro-2-methoxypyridin-4-ol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to use personal protective equipment .

properties

IUPAC Name

5-fluoro-2-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCLMTIPKJDNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxypyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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